8aH-1,4-benzoxazine-2,3-dione

Tautomerism Hydrogen bonding Physicochemical profiling

Select 8aH-1,4-benzoxazine-2,3-dione—the zero HBD tautomer with enhanced passive permeability—for reproducible CNS-targeted library design. Unlike the 4H form (CAS 3597-63-5), this tautomer avoids N-H nucleophilic interference, enabling cleaner N-functionalization. The 1,4-benzoxazine core confers oral antiallergic activity equal to disodium cromoglycate and unique fungicidal properties. Route via the high-yield isatin pathway (95%) for rapid SAR analog generation.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
Cat. No. B12354328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8aH-1,4-benzoxazine-2,3-dione
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2C(=NC(=O)C(=O)O2)C=C1
InChIInChI=1S/C8H5NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4,6H
InChIKeyOHUZCCOFKDWGFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8aH-1,4-Benzoxazine-2,3-dione for Research Procurement: Core Identity, Isomeric Context, and Selection Relevance


8aH-1,4-benzoxazine-2,3-dione (PubChem CID 78169905) is a specific tautomer of the 1,4-benzoxazine-2,3-dione bicyclic system, with molecular formula C₈H₅NO₃ and molecular weight 163.13 g/mol [1]. Unlike the more commonly referenced 2H-1,4-benzoxazine-2,3(4H)-dione (CAS 3597-63-5), the 8aH designation places the exchangeable hydrogen at the 8a ring-junction position rather than at the N-4 position, yielding zero hydrogen bond donors and a computed XLogP3 of 1.1 [1]. The 1,4-benzoxazine-2,3-dione scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated antiallergic activity comparable to disodium cromoglycate in rat mast cell assays and oral efficacy in passive cutaneous anaphylaxis models [2]. This compound class also serves as a versatile synthetic intermediate for constructing bioactive N,O-heterocycles and has documented fungicidal properties [3].

Why 8aH-1,4-Benzoxazine-2,3-dione Cannot Be Interchanged with Common Benzoxazine Dione Isomers in Research Procurement


The benzoxazine dione chemical space (C₈H₅NO₃) contains multiple isomeric and tautomeric forms with identical molecular weight but distinct ring architectures: isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione, CAS 118-48-9), carsalam (2H-1,3-benzoxazine-2,4(3H)-dione, CAS 2037-95-8), and the 4H-tautomer 2H-1,4-benzoxazine-2,3(4H)-dione (CAS 3597-63-5) . These isomers differ in the positioning of the ring nitrogen and oxygen atoms as well as the dione carbonyl placement (2,3-dione vs. 2,4-dione), which fundamentally alters electronic delocalization, hydrogen-bonding capacity, and reactivity toward nucleophiles [1]. The 8aH tautomer specifically possesses zero hydrogen bond donors and a topological polar surface area of 55.7 Ų, whereas the 4H tautomer carries one H-bond donor and a lower computed LogP of approximately 0.9 . Generic substitution between these forms risks misattribution of biological activity, irreproducible synthetic outcomes, and invalid structure-activity relationship conclusions—particularly given that oral antiallergic efficacy has been demonstrated only for the 1,4-dione arrangement and not for the 1,3-dione isomer carsalam [2].

Quantitative Differentiation Evidence for 8aH-1,4-Benzoxazine-2,3-dione Against Closest Structural Analogs


Tautomer-Specific Hydrogen Bond Donor Count: 8aH vs. 4H Tautomer of 1,4-Benzoxazine-2,3-dione

The 8aH tautomer of 1,4-benzoxazine-2,3-dione carries zero hydrogen bond donors (HBD = 0) because the exchangeable hydrogen resides on the 8a ring-junction carbon rather than the N-4 position, whereas the more common 4H tautomer (2H-1,4-benzoxazine-2,3(4H)-dione, CAS 3597-63-5) possesses one HBD (HBD = 1) [1]. This difference is structurally validated by the InChI and SMILES notations: the 8aH form (SMILES: C1=CC2C(=NC(=O)C(=O)O2)C=C1) lacks the N-H proton present in the 4H form (InChI: InChI=1S/C8H5NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,10)) [1]. The absence of an H-bond donor in the 8aH tautomer alters its membrane permeability profile, with a computed XLogP3 of 1.1 versus approximately 0.9–0.91 for the 4H tautomer [1].

Tautomerism Hydrogen bonding Physicochemical profiling

Synthetic Route Efficiency: Isatin Oxidation Route vs. Alternative o-Aminophenol/Oxalyl Chloride Pathway

The patented preparation of 2,3-dioxo-1,4-benzoxazine (the parent system of the 8aH tautomer) via oxidation of isatin with potassium peroxydisulfate in 90% sulfuric acid at 0–10 °C achieves isolated yields of 95% of theory for the unsubstituted parent compound [1]. This route contrasts with the previously disclosed method employing o-aminophenols and oxalyl chloride (Ann. Chem. 753, 1970, 70-87), which requires costly, industrially inconvenient reagents and multi-step preparation of substituted o-aminophenol precursors [1]. The isatin-based route also delivers substituted derivatives at high yields: 5,7-dichloro-2,3-dioxo-1,4-benzoxazine (95%), 7-nitro-5-methyl derivative (85%), and 5-trifluoromethyl derivative (82%), all obtained in crystalline form by simple filtration without chromatographic purification [1]. By contrast, the o-nitrophenol/oxalic acid ester chloride route requires a subsequent reduction step and cyclization with alcohol elimination, introducing additional processing steps and yield losses [1].

Organic synthesis Process chemistry Benzoxazine dione preparation

Oral Antiallergic Efficacy: 1,4-Benzoxazine-2,3-diones vs. Disodium Cromoglycate Standard

The 1,4-benzoxazine-2,3-dione scaffold has been directly benchmarked against disodium cromoglycate (DSCG), the clinical mast cell stabilizer, in two complementary rodent allergy models [1]. In the rat mast cell (RMC) test passively sensitized in vitro with rat anti-ovalbumin serum, certain [1,4]benzoxazine-2,3-diones demonstrated potency equivalent to DSCG [1]. Critically, oral efficacy in the inhibitory passive cutaneous anaphylaxis (PCA) model in rats was achieved—a clinically relevant route of administration where DSCG itself shows negligible oral bioavailability and is restricted to topical or inhalational use [1][2]. This oral PCA efficacy represents a class-level differentiation of the 1,4-dione arrangement versus the 1,3-benzoxazine-2,4-dione isomer carsalam, which has not been reported to exhibit oral antiallergic activity in PCA models .

Antiallergic Mast cell stabilization Passive cutaneous anaphylaxis

Physicochemical Differentiation: 1,4-Benzoxazine-2,3-dione vs. Isatoic Anhydride (1,3-Isomer)

The 8aH-1,4-benzoxazine-2,3-dione differs from its constitutional isomer isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione, CAS 118-48-9) in the transposition of the ring nitrogen and oxygen atoms and the placement of the two carbonyl groups (positions 2,3 vs. positions 2,4) [1]. Despite sharing the same molecular formula (C₈H₅NO₃), the 1,4-isomer exhibits a lower computed LogP (XLogP3 = 1.1) compared to isatoic anhydride (LogP = 1.32), a higher topological polar surface area (55.7 vs. ~52.1 Ų), and a markedly higher melting point (mp 258–285 °C with decomposition for the 4H tautomer vs. mp ~233 °C for isatoic anhydride) [1][2]. Thermochemical measurements confirm that the two isomeric benzoxazine dione ring systems possess nearly identical standard molar enthalpies of formation in the gas phase: -(401.0 ± 3.5) kJ mol⁻¹ for 2H-1,3-benzoxazine-2,4(3H)dione and -(406.2 ± 3.4) kJ mol⁻¹ for isatoic anhydride, indicating comparable thermodynamic stability but distinct reactivity profiles due to electronic redistribution [3].

Isomer comparison LogP Drug-likeness Thermochemistry

Fungicidal Activity: 2,3-Dioxo-1,4-benzoxazine Scaffold vs. Unsubstituted Isatin Precursor

The 2,3-dioxo-1,4-benzoxazine scaffold, from which the 8aH tautomer is derived, exhibits intrinsic fungicidal and fungistatic properties that are absent in its synthetic precursor isatin (1H-indole-2,3-dione) [1][2]. The patent literature explicitly states that 2,3-dioxo-1,4-benzoxazines with chlorine substituents on the benzene nucleus possess 'excellent fungicidal or fungistatic properties' and that these compounds are known crop protection agents [1]. This biological activity arises specifically from the 1,4-oxazine-2,3-dione ring system formed upon oxidative ring expansion of isatin; the parent isatin lacks the oxazine oxygen atom and shows a different bioactivity profile dominated by anticancer and enzyme inhibitory effects rather than antifungal activity [2]. The European patent EP 0028392 B1 further confirms these fungicidal/fungistatic properties as a defining characteristic of the 2,3-dioxo-1,4-benzoxazine class [3].

Agrochemical Fungicide Crop protection Structure-activity

Optimal Research and Industrial Application Scenarios for 8aH-1,4-Benzoxazine-2,3-dione Based on Quantitative Evidence


CNS Drug Discovery: Blood-Brain Barrier Penetration Screening with Zero-HBD Tautomer

The zero hydrogen bond donor count of the 8aH tautomer (HBD = 0) predicts enhanced passive membrane permeability relative to the 4H tautomer (HBD = 1), making this specific form the appropriate procurement choice for CNS-targeted compound libraries where reduced hydrogen bonding is a critical determinant of blood-brain barrier penetration [1]. The computed XLogP3 of 1.1 sits within the optimal CNS drug-like range, and the lower TPSA (55.7 Ų vs. the 4H form's approximately 55.4 Ų) supports passive diffusion potential [1].

Oral Antiallergic Agent Development: Leveraging Validated In Vivo PCA Efficacy

The 1,4-benzoxazine-2,3-dione scaffold provides a structurally validated starting point for oral antiallergic drug discovery, having demonstrated potency equivalent to disodium cromoglycate in the rat mast cell test and, critically, oral efficacy in passive cutaneous anaphylaxis models—a route where cromoglycate itself fails due to negligible oral absorption [2][3]. Procurement of the 8aH tautomer enables SAR exploration of substitution patterns that may further optimize oral bioavailability while retaining mast cell stabilizing activity.

Agrochemical Fungicide Lead Generation: Isatin-to-Benzoxazine Scaffold Hopping

For agrochemical discovery teams, the 2,3-dioxo-1,4-benzoxazine core represents a scaffold-hop from the widely studied isatin chemotype, introducing an oxazine oxygen that confers fungicidal/fungistatic properties absent in the parent isatin [4][5]. The high-yield synthetic route (95% from isatin) enables rapid analog generation for structure-activity relationship studies targeting crop-protection indications, with halo-substituted derivatives showing particularly promising antifungal profiles [4].

Synthetic Methodology Development: Benchmarking Tautomer-Selective Derivatization

The distinct tautomeric identity of the 8aH form (zero HBD, nitrogen as imine rather than NH) creates unique reactivity for site-selective N-functionalization via Mannich reactions, as documented for the 2,3-dioxo-1,4-benzoxazine scaffold [6]. Researchers developing chemoselective derivatization methods can exploit the absence of a competing N-H nucleophilic site present in the 4H tautomer, enabling cleaner reaction profiles and higher yields of N-substituted products [4].

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